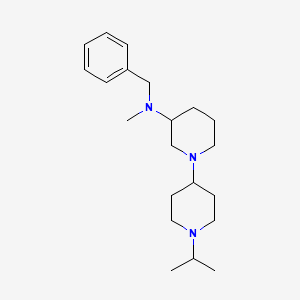
ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate, also known as CR845, is a kappa opioid receptor agonist that has been studied for its potential use in the treatment of various diseases and conditions.
Mécanisme D'action
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate exerts its effects by binding to kappa opioid receptors, which are located throughout the body, including in the brain, spinal cord, and peripheral tissues. Activation of these receptors by this compound leads to the inhibition of pain signaling, as well as the modulation of other physiological processes, such as inflammation and mood.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function, possibly by modulating the activity of neurotransmitters such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in lab experiments is its specificity for kappa opioid receptors, which allows for more targeted studies of the effects of kappa receptor activation. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, with minimal side effects. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in some experimental designs.
Orientations Futures
There are a number of potential future directions for research on ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate. One area of interest is the use of this compound in the treatment of chronic pain, particularly in patients who have developed tolerance to traditional opioids. Additionally, there is interest in exploring the potential use of this compound in the treatment of pruritus, a common symptom in a variety of conditions. Finally, there is potential for the development of novel formulations of this compound that could improve its efficacy and duration of action.
Méthodes De Synthèse
The synthesis of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate involves several steps, including the reaction of 3-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-pyridinemethanol to form the desired product, which is then esterified with ethyl alcohol to yield this compound.
Applications De Recherche Scientifique
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been studied for its potential use in the treatment of various diseases and conditions, including pain, pruritus, and depression. In preclinical studies, this compound has been shown to have analgesic effects without the side effects commonly associated with traditional opioids, such as respiratory depression, constipation, and addiction. Additionally, this compound has been shown to have anti-inflammatory effects and to improve cognitive function.
Propriétés
IUPAC Name |
ethyl 3-(2-phenoxyethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-2-32-26(31)27(14-19-33-25-9-4-3-5-10-25)13-7-16-30(22-27)24-11-17-29(18-12-24)21-23-8-6-15-28-20-23/h3-6,8-10,15,20,24H,2,7,11-14,16-19,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHWBEQCWOQDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B6125138.png)
![2-amino-4-[5-(4-bromophenyl)-2-furyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6125149.png)

![2-(dimethylamino)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6125172.png)
![2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(1-phenylcyclopropyl)-3-piperidinecarboxamide](/img/structure/B6125176.png)
![ethyl [(4-phenyl-1-piperazinyl)carbonothioyl]carbamate](/img/structure/B6125182.png)
![N-[2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6125185.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-chlorobenzyl)benzamide](/img/structure/B6125186.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6125189.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6125215.png)
![7-(3,4-difluorobenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6125220.png)